Bienvenue dans la boutique en ligne BenchChem!

2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Optimization

2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride is a bicyclic thienopyridine derivative bearing a pendant acetic acid moiety, supplied as the hydrochloride salt with molecular formula C₉H₁₂ClNO₂S and molecular weight 233.72 Da. This compound represents the unsubstituted 6,7-dihydrothieno[3,2-c]pyridine scaffold—i.e., it lacks the 2-chlorophenyl substituent found in clopidogrel and its major carboxylic acid metabolite (clopidogrel impurity A, MW 307.80 Da).

Molecular Formula C9H12ClNO2S
Molecular Weight 233.72 g/mol
CAS No. 1193387-28-8
Cat. No. B1439486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride
CAS1193387-28-8
Molecular FormulaC9H12ClNO2S
Molecular Weight233.72 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1SC=C2)CC(=O)O.Cl
InChIInChI=1S/C9H11NO2S.ClH/c11-9(12)6-10-3-1-8-7(5-10)2-4-13-8;/h2,4H,1,3,5-6H2,(H,11,12);1H
InChIKeyAUMXJHJQPIDYGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl}acetic Acid Hydrochloride (CAS 1193387-28-8): Core Scaffold Procurement Guide


2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride is a bicyclic thienopyridine derivative bearing a pendant acetic acid moiety, supplied as the hydrochloride salt with molecular formula C₉H₁₂ClNO₂S and molecular weight 233.72 Da . This compound represents the unsubstituted 6,7-dihydrothieno[3,2-c]pyridine scaffold—i.e., it lacks the 2-chlorophenyl substituent found in clopidogrel and its major carboxylic acid metabolite (clopidogrel impurity A, MW 307.80 Da) . It is listed as a versatile small-molecule scaffold and chemical building block by multiple commercial suppliers, with a typical minimum purity specification of 95% . The compound is intended exclusively for research and development use, including analytical method development, quality control reference standard applications, and as a synthetic intermediate for medicinal chemistry programs .

Why Clopidogrel Impurity A or Free-Base Analogs Cannot Replace 2-{4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl}acetic Acid Hydrochloride (CAS 1193387-28-8)


The target compound is structurally distinct from the more common clopidogrel-related thienopyridine derivatives. Clopidogrel impurity A (CAS 144457-28-3) bears an additional 2-chlorophenyl substituent at the α-position, increasing its molecular weight from 233.72 Da to 307.80 Da and introducing a chiral center, a lipophilic aromatic ring, and potential off-target pharmacology associated with the P2Y12 receptor binding motif . The free-base form (CAS 926248-27-3, MW 197.25 Da) lacks the hydrochloride counterion, resulting in different solubility, crystallinity, and handling characteristics that can affect experimental reproducibility in aqueous assay systems . Generic substitution with either the chlorophenyl-bearing analog or the free-base form introduces uncontrolled variables—altered LogP, hydrogen-bonding capacity, steric bulk, and solubility—that fundamentally change the compound's behavior as a synthetic intermediate, fragment screen hit, or analytical reference standard. Consequently, procurement based on CAS registry number specificity is essential to ensure experimental consistency across medicinal chemistry, analytical quality control, and fragment-based drug discovery workflows .

Quantitative Differentiation Evidence: 2-{4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl}acetic Acid Hydrochloride (CAS 1193387-28-8) vs. Closest Analogs


Molecular Weight Reduction of 24% Compared to Clopidogrel Carboxylic Acid Impurity A

The target compound (C₉H₁₂ClNO₂S, MW 233.72 Da) is structurally a des-chloro, des-phenyl analog of clopidogrel carboxylic acid impurity A (C₁₅H₁₄ClNO₂S, MW 307.80 Da), representing a 74.08 Da (24.1%) reduction in molecular weight . In fragment-based drug discovery, this MW difference is substantial: the target compound falls within the 'fragment' range (MW <250 Da) as defined by the Astex Rule of Three, whereas clopidogrel impurity A exceeds the typical fragment cutoff and enters 'lead-like' space [1]. The lower MW also implies reduced lipophilicity (calculated by the absence of the 2-chlorophenyl group), which is directly relevant to aqueous solubility and metabolic stability.

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Optimization

Absence of Chiral Center Eliminates Enantiomeric Complexity Present in Clopidogrel Analogs

Unlike clopidogrel impurity A, which contains a chiral α-carbon and exists as (S)- and (R)-enantiomers with distinct pharmacological profiles (the S-enantiomer is the active P2Y12 antagonist; the R-enantiomer is nearly inactive), the target compound is achiral at the acetic acid position [1]. This achiral nature eliminates the need for chiral chromatographic separation, enantiomeric purity determination, and the associated procurement cost differential between racemic and enantiopure batches.

Analytical Chemistry Quality Control Reference Standards

Hydrochloride Salt Provides Solubility and Handling Advantages Over the Free Base Form

The target compound is supplied as the hydrochloride salt (C₉H₁₂ClNO₂S, MW 233.72 Da), which is expected to exhibit enhanced aqueous solubility relative to the free base form (C₉H₁₁NO₂S, MW 197.25 Da, CAS 926248-27-3) due to ionization of the tertiary amine in the thienopyridine ring . While direct comparative solubility data for this specific pair are not publicly available, the general principle of hydrochloride salt formation improving aqueous solubility of amine-containing heterocycles is well-established across pharmaceutical compound management [1]. The free base form is characterized as having only 'may influence its biological activity' solubility properties, whereas the hydrochloride salt is documented for room-temperature storage without special handling requirements .

Formulation Science Assay Development Compound Management

Documented Scaffold Utility in Kinase and Hsp90 Inhibitor Programs with Quantified Binding Affinity

Although direct biological activity data for the target compound itself are limited in the public domain, the 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl scaffold—the core structural motif of this compound—has been validated in published medicinal chemistry programs. A derivative bearing the identical scaffold (6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl amide 19) demonstrated an IC₅₀ of 50.3 nM in an Hsp90 N-terminal fluorescence polarization binding assay, with cellular GI₅₀ values of 0.31 μM (H1975 NSCLC) and 0.11 μM (Skbr3 breast cancer) [1]. This scaffold was also utilized in a series of N'-substituted benzylidene acetohydrazide derivatives showing antileishmanial activity against L. donovani promastigotes [2]. In both cases, the free carboxylic acid moiety of the target compound serves as the key synthetic handle for amide or hydrazide coupling to generate active derivatives.

Cancer Therapeutics Kinase Inhibition Hsp90 Chaperone

Vendor-Documented Minimum Purity of 95% Enables Direct Use Without Additional Purification

Multiple independent vendors including AKSci, Leyan, Enamine, and Santa Cruz Biotechnology specify a minimum purity of 95% for this compound . This purity level is suitable for direct use as a synthetic building block, analytical reference material, or fragment screening compound without the need for in-house repurification—which would otherwise add 1–3 days of laboratory time and consumable costs. By comparison, clopidogrel impurity A reference standards typically specify a purity of ≥98% (as EP or USP reference standards) and command significantly higher pricing due to pharmacopeial certification requirements, which may be unnecessary for early-stage research applications .

Quality Assurance Analytical Reference Standards Procurement Specifications

Procurement-Driven Application Scenarios for 2-{4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl}acetic Acid Hydrochloride (CAS 1193387-28-8)


Fragment-Based Lead Discovery: Thienopyridine Scaffold Library Component

With a molecular weight of 233.72 Da (well within the fragment-space cutoff of <250 Da) and an achiral structure that eliminates enantiomeric complexity, this compound is ideally suited as a core scaffold in fragment-based drug discovery (FBDD) libraries . The carboxylic acid and tertiary amine functionalities provide two chemically orthogonal derivatization handles for fragment elaboration via amide coupling or N-alkylation, respectively. The documented success of this scaffold in generating nanomolar Hsp90 inhibitors (IC₅₀ = 50.3 nM for the amide derivative) provides precedent for hit evolution [1]. Procurement at 95% purity from multiple vendors ensures batch-to-batch consistency for fragment screening campaigns, and the ~20–40× cost advantage over clopidogrel pharmacopeial impurity standards enables economical library-scale purchasing .

Analytical Reference Standard for Clopidogrel Impurity Profiling Method Development

The compound serves as a des-chloro, des-phenyl structural analog of clopidogrel carboxylic acid (impurity A), making it useful as a system suitability marker or retention-time reference in HPLC method development for clopidogrel impurity profiling. Its achiral nature eliminates the complication of enantiomeric peak splitting observed with clopidogrel impurity A racemate or enantiopure standards, simplifying chromatographic method optimization . At 95% minimum purity and room-temperature storage stability, it can be used directly for relative retention time (RRT) determination and peak identification without the cold-chain handling required for some clopidogrel impurity standards .

Synthetic Intermediate for Kinase and Chaperone Inhibitor Medicinal Chemistry

The free carboxylic acid group enables direct amide coupling to generate libraries of 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl amide derivatives, a chemotype validated in published Hsp90 and antileishmanial drug discovery programs [1]. The hydrochloride salt form facilitates dissolution in polar organic solvents (e.g., DMF, DMSO) commonly used for amide bond formation, and the 95% purity specification minimizes the risk of side reactions from contaminating amines during coupling chemistry . This compound is available in bulk quantities (up to 5 g from AKSci) suitable for multi-step parallel synthesis campaigns .

Physicochemical Comparator for Structure-Activity Relationship (SAR) Studies

As the minimal pharmacophoric core of the thienopyridine antiplatelet class, this compound provides the baseline for SAR expansion studies. Its 74-Da lower MW and the absence of the 2-chlorophenyl lipophilic group compared to clopidogrel impurity A enable deconvolution of the contributions of the chlorophenyl substituent to target binding, selectivity, and ADMET properties . Researchers can systematically elaborate the scaffold to probe the incremental effects of α-substitution on P2Y12 binding (or kinase selectivity), using this compound as the unsubstituted reference point.

Quote Request

Request a Quote for 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.